molecular formula C12H15NO2 B1497890 2-Cyclohexyloxypyridine-5-carboxaldehyde CAS No. 916792-16-0

2-Cyclohexyloxypyridine-5-carboxaldehyde

Cat. No. B1497890
CAS RN: 916792-16-0
M. Wt: 205.25 g/mol
InChI Key: KTDSNAKFASLMHF-UHFFFAOYSA-N
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Description

“2-Cyclohexyloxypyridine-5-carboxaldehyde” is a chemical compound with the molecular formula C12H15NO2. It is available for purchase from various scientific suppliers .

Scientific Research Applications

Unexpectedly Formed Amino Ketones and Stereochemistry Research by Neszmélyi et al. (1991) on the addition of Benzaldehyde to pyrrolidine enamines of cyclohexanone demonstrates the formation of amino ketones, which are reduced to stable alcohols. This study highlights the importance of understanding stereochemistry in the development of new organic compounds, which can be crucial for the design of drugs and materials with specific optical properties Neszmélyi et al., 1991.

Catalytic Activity in Synthesis The work by Zeng et al. (2009) on the synthesis of stable spirocyclic (alkyl)(amino)carbenes and the catalytic activity of the ensuing gold(I) complex illustrates the potential for compounds with similar structural motifs to serve as ligands in catalysis. This research is particularly relevant for the development of efficient catalysts for organic synthesis, including the synthesis of nitrogen-containing heterocycles Zeng et al., 2009.

Applications in Material Science Liu et al. (2022) discuss the transformation of porous organic cages and covalent organic frameworks (COFs) with efficient iodine vapor capture performance. This research indicates the potential for structurally related compounds to be used in the design of materials for environmental remediation and gas storage Liu et al., 2022.

Photochemical Applications Research on the conformational control and photoenolization of pyridine-3-carboxaldehydes by Mal et al. (2003) demonstrates the effect of molecular structure on photochemical behavior. This suggests potential applications in the development of photoresponsive materials, which could be useful in areas such as smart coatings and photopharmacology Mal et al., 2003.

Safety And Hazards

The safety data sheet for “2-Cyclohexyloxypyridine-5-carboxaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-cyclohexyloxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDSNAKFASLMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654800
Record name 6-(Cyclohexyloxy)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyloxypyridine-5-carboxaldehyde

CAS RN

916792-16-0
Record name 6-(Cyclohexyloxy)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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